3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
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Overview
Description
3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and two carboxylate groups attached to an azabicyclo[3.2.1]octane core. This structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azabicyclo[3.2.1]octane core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar azabicyclo[3.2.1]octane core and exhibit various biological activities.
TBTA (tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate): This compound is structurally similar and used in similar applications.
Diazabicyclo Compounds: These compounds contain a diazabicyclo core and are used in the synthesis of pharmaceuticals and other specialty chemicals.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which impart distinct chemical and physical properties.
Biological Activity
3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate is a bicyclic compound belonging to the azabicyclo family, characterized by its unique structure that includes a tert-butyl group, a methyl group, and two carboxylate groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H23NO4 with a molecular weight of approximately 269.34 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The unique stereochemistry and functional groups facilitate binding to receptors or enzymes, potentially modulating their activity.
Potential Targets:
- Receptors : May interact with neurotransmitter receptors, influencing signaling pathways.
- Enzymes : Could act as inhibitors or modulators of enzymatic activity involved in various metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against resistant strains of bacteria.
- Neuroprotective Effects : Investigations into its effects on neuronal cells indicate possible protective roles against neurodegeneration.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of cytokine production.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Antibacterial Studies : A study evaluated the effectiveness of various derivatives of azabicyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the azabicyclo core enhanced antibacterial potency, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Neuroprotective Research : In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cell lines, suggesting a mechanism that may protect against conditions like Alzheimer's disease .
- Inflammation Modulation : A study investigated the impact of the compound on inflammatory markers in cellular models, showing a significant reduction in pro-inflammatory cytokines upon treatment .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Tropane Alkaloids | Similar bicyclic structure | Various pharmacological effects including analgesic properties |
TBTA (tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate) | Similar scaffold with amino substitution | Used in drug development for CNS disorders |
Diazabicyclo Compounds | Contains diazabicyclo core | Known for their role in pharmaceutical synthesis |
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-10-5-6-14(7-10,9-15)11(16)18-4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDRVUUHZJQGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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